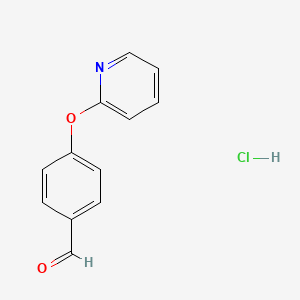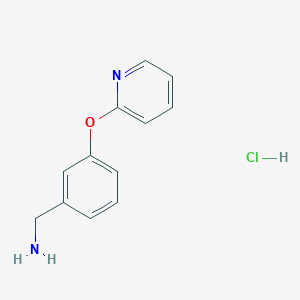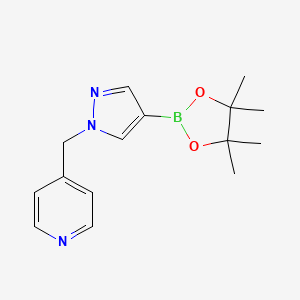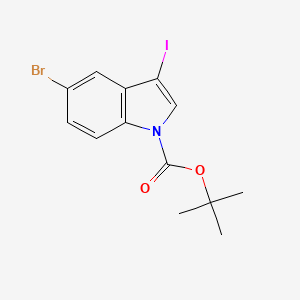
2-Bromo-5-(méthylsulfonyl)thiophène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromo-5-(methylsulfonyl)thiophene” is a chemical compound with the molecular formula C5H5BrO2S2 . It has a molecular weight of 241.1 g/mol. The compound is used for research purposes.
Synthesis Analysis
The synthesis of thiophene derivatives, such as “2-Bromo-5-(methylsulfonyl)thiophene”, involves various reactions. These include the Gewald reaction, Paal-Knorr Thiophene Synthesis, and others . The synthesis process can involve coupling aryl or heteroaryl bromides with thiophenes bearing electron-donating or electron-withdrawing groups .Molecular Structure Analysis
The molecular structure of “2-Bromo-5-(methylsulfonyl)thiophene” consists of a thiophene ring with a bromine atom and a methylsulfonyl group attached to it .Chemical Reactions Analysis
Thiophene derivatives like “2-Bromo-5-(methylsulfonyl)thiophene” undergo various chemical reactions. These include electrophilic, nucleophilic, and radical substitutions . The compound can undergo metalation-alkylation reaction with various electrophiles to form various 5-alkylated 2-bromo products .Applications De Recherche Scientifique
Chimie médicinale
Les analogues à base de thiophène, tels que le 2-Bromo-5-(méthylsulfonyl)thiophène, ont fait l'objet de nombreuses recherches scientifiques en tant que composés potentiellement biologiquement actifs . Ils jouent un rôle essentiel pour les chimistes médicinaux afin d'améliorer les composés avancés avec une variété d'effets biologiques .
Inhibiteurs de corrosion
Les dérivés du thiophène sont utilisés en chimie industrielle comme inhibiteurs de corrosion . L'atome de soufre dans le cycle thiophène peut interagir avec les surfaces métalliques, formant une couche protectrice qui empêche la corrosion .
Semi-conducteurs organiques
Les molécules à médiation thiophène jouent un rôle important dans l'avancement des semi-conducteurs organiques . Les électrons π délocalisés dans le cycle thiophène peuvent faciliter le transport de charge, ce qui rend ces composés idéaux pour une utilisation dans les dispositifs semi-conducteurs .
Transistors à effet de champ organiques (OFET)
Les dérivés du thiophène sont utilisés dans la fabrication de transistors à effet de champ organiques (OFET) . Les propriétés électroniques du thiophène le rendent approprié pour une utilisation dans ces dispositifs, qui sont des composants clés de l'électronique moderne .
Diodes électroluminescentes organiques (OLED)
Les composés à base de thiophène sont également utilisés dans la fabrication de diodes électroluminescentes organiques (OLED) . La capacité du thiophène à transporter à la fois les électrons et les trous en fait un matériau idéal pour une utilisation dans ces dispositifs .
Synthèse de polymères conjugués
Les polymères conjugués à base de thiophène occupent une place irremplaçable parmi la pléthore croissante de polymères conjugués en raison de leurs propriétés optiques et conductrices exceptionnelles . Ces polymères sont synthétisés à l'aide de stratégies de polycondensation organométallique .
Dispositifs optoélectroniques
Les polymères conjugués à base de thiophène sont utilisés dans la conception et la synthèse de nouveaux matériaux pour les dispositifs optiques et électroniques . Ces matériaux présentent des propriétés fascinantes telles qu'une conductivité élevée, une chimiosensibilité et une cristallisation liquide .
Polymérisation directe par arylation (DArP)
La polymérisation directe par arylation (DArP) est une méthode rentable et écologique pour la synthèse de polymères à poids moléculaire contrôlé, faible indice de polydispersité, haute régiorégularité et propriétés optoélectroniques réglables . Les composés à base de thiophène sont souvent utilisés dans ce procédé .
Mécanisme D'action
Target of Action
2-Bromo-5-(methylsulfonyl)thiophene is a chemical compound that is often used in the field of organic synthesis It is known to be used as a reagent in suzuki–miyaura coupling reactions , which suggests that its targets could be various organoboron compounds used in these reactions.
Mode of Action
The bromine atom in the compound would be replaced by an organoboron group in a process known as transmetalation . This results in the formation of a new carbon-carbon bond.
Result of Action
The molecular and cellular effects of 2-Bromo-5-(methylsulfonyl)thiophene’s action would largely depend on the specific context in which it is used. In the context of Suzuki–Miyaura coupling reactions, the result of its action would be the formation of a new carbon-carbon bond, facilitating the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of 2-Bromo-5-(methylsulfonyl)thiophene can be influenced by various environmental factors. These may include the temperature and pH of the reaction environment, the presence of other reagents, and the specific conditions under which the reaction is carried out. For instance, Suzuki–Miyaura coupling reactions typically require a palladium catalyst and a base .
Propriétés
IUPAC Name |
2-bromo-5-methylsulfonylthiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO2S2/c1-10(7,8)5-3-2-4(6)9-5/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQCEWGVFVQJAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(S1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589613 |
Source


|
| Record name | 2-Bromo-5-(methanesulfonyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2160-61-4 |
Source


|
| Record name | 2-Bromo-5-(methanesulfonyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-methanesulfonylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Benzo[b]thiophene-7-carbonitrile](/img/structure/B1341617.png)

![3-Bromoisothiazolo[4,3-b]pyridine](/img/structure/B1341621.png)
![5-Bromobenzo[c]isothiazole](/img/structure/B1341622.png)
![8-Bromopyrido[3,4-b]pyrazine](/img/structure/B1341625.png)
